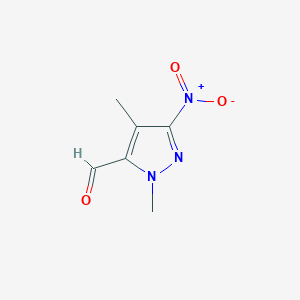

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde

Description

Historical Development of Nitro-Pyrazole Research

The exploration of nitro-substituted pyrazoles began in the mid-20th century, driven by the quest for stable heterocyclic compounds with tunable electronic properties. Early synthetic routes focused on direct nitration of pyrazole cores, but these methods often faced challenges in regioselectivity and yield. A pivotal advancement came with the development of iodopyrazole intermediates, enabling precise functionalization at specific positions. For instance, Ravi and Tewari (2013) demonstrated that treating 3,5-dimethyl-4-iodopyrazole with nitric acid in tetrahydrofuran produced 3,5-dimethyl-4-nitro-1H-pyrazole in 73% yield. This methodology laid the groundwork for synthesizing derivatives like 1,4-dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde, where the aldehyde group introduces additional reactivity for downstream applications.

The incorporation of nitro groups into pyrazoles gained momentum due to their role in enhancing thermal stability and electronic conjugation. By the 1990s, researchers recognized nitro-pyrazoles as key intermediates in explosives research, agrochemicals, and pharmaceuticals. The structural versatility of these compounds allowed systematic modifications, such as the introduction of methyl groups to modulate solubility and steric effects.

Significance in Heterocyclic Chemistry

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde exemplifies the strategic functionalization of pyrazole scaffolds. Its molecular formula, $$ \text{C}6\text{H}7\text{N}3\text{O}3 $$, combines a nitro group (-NO$$_2$$) at position 3, methyl groups at positions 1 and 4, and an aldehyde (-CHO) at position 5. This arrangement creates a multifunctional platform for synthesizing coordination polymers, ligands, and bioactive molecules.

| Property | Value |

|---|---|

| Molecular Weight | 169.14 g/mol |

| Boiling Point (Predicted) | 314.5 ± 42.0°C |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ |

| Canonical SMILES | CC1=C(N(N=C1N+[O-])C)C=O |

The aldehyde group’s electrophilic nature facilitates condensation reactions, enabling the formation of Schiff bases or heterocyclic fused rings. Comparative studies with methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (melting point: 25–26°C) highlight how substituents like aldehydes versus esters influence physicochemical behavior. Such structural variations are critical in materials science, where slight modifications can drastically alter conductivity or luminescence properties.

Position in Contemporary Chemical Research

Recent studies emphasize the role of nitro-pyrazoles in supramolecular chemistry and catalysis. For example, polymorphic forms of 4,4′-azobis(3,5-dimethyl-1H-pyrazole) exhibit distinct hydrogen-bonding networks, influencing their mechanical and thermal properties. Similarly, 1,4-dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde’s aldehyde moiety offers a reactive handle for constructing metal-organic frameworks (MOFs). These frameworks leverage the pyrazole’s rigid backbone and the aldehyde’s ability to form imine linkages, enhancing structural diversity.

Advances in microwave-assisted synthesis have further streamlined the production of nitro-pyrazoles. Solvent-free protocols reduce reaction times and improve yields, as evidenced by the synthesis of 1-(hydroxymethyl)-pyrazoles under microwave irradiation. Such innovations position 1,4-dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde as a viable candidate for scalable industrial applications.

Research Relevance in Pyrazole-Based Compounds

The compound’s relevance extends to pharmaceuticals, where pyrazole derivatives are explored as kinase inhibitors and antimicrobial agents. Its nitro group enhances electron-withdrawing effects, potentially improving binding affinity to biological targets. Additionally, the methyl groups at positions 1 and 4 provide steric hindrance, which can mitigate metabolic degradation in vivo.

In materials science, the aldehyde-functionalized pyrazole serves as a precursor for conductive polymers. For instance, coupling with aniline derivatives via condensation reactions yields polyazomethines, which exhibit tunable optoelectronic properties. These applications underscore the compound’s dual utility in both life sciences and advanced material engineering.

Properties

IUPAC Name |

2,4-dimethyl-5-nitropyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4-5(3-10)8(2)7-6(4)9(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYJPUDTMGPWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde typically involves the nitration of 1,4-dimethylpyrazole followed by formylation. A common method includes:

Nitration: 1,4-Dimethylpyrazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.

Formylation: The nitrated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole-5-carbaldehyde.

Oxidation: 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrazole compounds often possess significant antibacterial activity against various pathogens, including E. coli and S. aureus . The nitro group can be reduced to form reactive intermediates that may interact with bacterial enzymes or cellular structures, enhancing its efficacy as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory activities. Its derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives have demonstrated superior anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Antitumor Activity

The compound has shown promise in anticancer research. Several studies have synthesized analogs of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde, testing them against various cancer cell lines. Some derivatives demonstrated potent inhibitory effects on cell proliferation in leukemia and lung cancer models . The unique structure of this compound allows it to interact with specific molecular targets involved in tumor growth and metastasis.

Organic Synthesis

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde serves as a versatile building block in organic synthesis. Its ability to form Schiff bases with amines opens pathways for creating complex organic molecules. This reactivity is particularly useful in synthesizing new pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde typically involves the following steps:

- Formation of the Pyrazole Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.

- Aldehyde Formation : Conversion of suitable intermediates into the aldehyde form through oxidation reactions.

These synthetic routes can be optimized for yield and purity, making the compound accessible for further research and application .

Industrial Applications

In addition to its pharmaceutical relevance, 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde has potential applications in various industrial processes:

- Agrochemicals : Its derivatives can be utilized as pesticides or herbicides due to their biological activity against pests.

- Dyes and Pigments : The compound's reactivity can facilitate the synthesis of azo dyes and other coloring agents.

Study on Antitumor Activity

A study published in Pharmaceutical Research examined a series of pyrazole derivatives based on 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde for their anticancer properties against several cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives synthesized from 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde. The study found that specific compounds exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting their viability as therapeutic agents .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde depends on its functional groups:

Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

Aldehyde Group: Can form Schiff bases with amines, leading to various biological activities.

Molecular Targets and Pathways: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or microbial growth, though specific pathways would require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

These compounds share a pyrazole core but differ in substituents and functional groups, leading to distinct physicochemical and reactivity profiles.

Table 1: Key Differences Between 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde and Compounds

Key Observations:

Functional Group Influence: The aldehyde group in the target compound may enhance electrophilicity at C5, enabling condensation or nucleophilic addition reactions, unlike the carboxamide group in compounds, which stabilizes via hydrogen bonding .

Steric and Electronic Modulation :

- Methyl groups at C1 and C4 in the target compound introduce steric hindrance, which may limit accessibility to the pyrazole core compared to the aryl substituents in compounds (e.g., phenyl, p-tolyl) .

- Substituent variations significantly affect melting points and solubility. For example, fluorophenyl or chlorophenyl groups in compounds increase melting points (e.g., 181–183°C for 3d) due to enhanced intermolecular interactions .

Synthetic Challenges :

- While compounds are synthesized via EDCI/HOBt-mediated coupling (yields 62–71%), the target compound’s aldehyde group may require specialized protecting-group strategies to avoid side reactions during synthesis.

Limitations of the Comparison

The absence of direct data on 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde in the provided evidence necessitates reliance on structural analogies. Critical parameters such as spectroscopic data (e.g., $ ^1H $-NMR, IR), stability, and biological activity remain unaddressed. Further experimental studies or computational modeling would be required to validate these inferences.

Biological Activity

Overview

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family, notable for its unique combination of nitro and aldehyde functional groups. These structural features contribute to its diverse chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The compound is synthesized through a two-step process involving nitration and formylation:

- Nitration : 1,4-Dimethylpyrazole is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce the nitro group at the 3-position.

- Formylation : The resultant nitrated product undergoes formylation using reagents like Vilsmeier-Haack reagent to introduce the aldehyde group at the 5-position.

These reactions yield a compound with significant potential for further chemical transformations, enhancing its utility in various research domains.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer activities. Specifically, 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde has shown:

- Inhibition of Cancer Cell Growth : It has been reported to inhibit the growth of several cancer cell lines, including lung, colorectal, and breast cancers. For instance:

| Cell Line | GI50 (μM) |

|---|---|

| SW620 | 0.35 |

| HCT116 | 0.34 |

The biological activity of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde can be attributed to its functional groups:

- Nitro Group : This group can undergo reduction to form reactive intermediates that may interact with cellular targets.

- Aldehyde Group : Capable of forming Schiff bases with amines, which can influence various biological pathways.

Potential molecular targets include enzymes involved in oxidative stress and inflammation, although specific pathways require further elucidation through dedicated studies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have been noted for their broad spectrum of activity against various pathogens:

- In Vitro Studies : Some derivatives have shown significant antibacterial effects against strains such as E. coli and S. aureus, indicating a strong potential for developing new antimicrobial agents based on this scaffold .

Case Studies and Research Findings

Several studies highlight the promising applications of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde:

- Antitumor Activity : In a study evaluating various pyrazole derivatives, compounds similar to 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carbaldehyde demonstrated significant inhibition of tumor growth in multiple cancer models .

- Kinase Inhibition : Research indicated that derivatives could inhibit key kinases involved in cancer progression, suggesting a mechanism by which these compounds exert their anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.